3-(Methoxymethyl)oxetane-3-carboxylic acid

Descripción

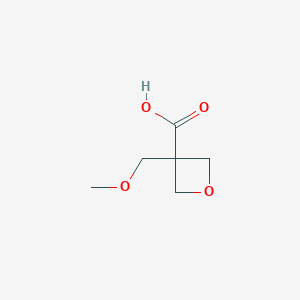

3-(Methoxymethyl)oxetane-3-carboxylic acid is a four-membered oxetane ring derivative featuring a carboxylic acid group and a methoxymethyl substituent at the 3-position. Oxetanes are increasingly valued in medicinal chemistry due to their ability to improve metabolic stability, solubility, and bioavailability in drug candidates . This compound’s methoxymethyl group introduces steric and electronic effects that differentiate it from other oxetane-carboxylic acid derivatives.

Propiedades

IUPAC Name |

3-(methoxymethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKOCPFYNHJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methoxymethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Decarboxylative Alkylation

Under visible light photoredox catalysis, the compound undergoes decarboxylation to generate a stabilized oxetane radical intermediate, which participates in Giese additions with alkenes :

Reaction Conditions :

-

Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

-

Base: Cs₂CO₃

-

Solvent: Dimethyl sulfoxide (DMSO)

| Substrate | Alkene | Product Yield (%) | Selectivity (Giese:Dimer) |

|---|---|---|---|

| 3-(Methoxymethyl)oxetane-3-carboxylic acid | Ethyl acrylate | 61 ± 5 | 10:1 |

| - | Methyl vinyl ketone | 45 | 4:1 |

Mechanism :

-

Deprotonation of the carboxylic acid forms a carboxylate.

-

Single-electron oxidation generates a carboxyl radical, which decarboxylates to an oxetane radical.

-

Radical addition to alkenes yields 3,3-disubstituted oxetanes .

Lactone Formation

Heating or prolonged storage induces intramolecular cyclization to form γ-lactones (Scheme 1) :

Conditions :

-

Solvent: Dioxane/water (4:1)

-

Temperature: 100°C

| Starting Material | Product Lactone | Yield (%) |

|---|---|---|

| This compound | Tetrahydrofuran derivative | 78 |

Key Insight : The reaction proceeds via protonation of the oxetane oxygen by the carboxylic acid, followed by nucleophilic attack and ring-opening .

Functional Group Reactivity

-

Carboxylic Acid : Participates in standard acid-base reactions (e.g., salt formation with NaOH/KOH) .

-

Oxetane Ring : Ring-opening occurs under acidic conditions or with nucleophiles (e.g., NaN₃, H₂O) .

-

Methoxymethyl Group : Stable under oxidative conditions but susceptible to demethylation with strong acids .

Comparative Reactivity

Challenges and Limitations

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reacting oxetane derivatives with methoxymethyl reagents. |

| 2 | Utilizing suitable catalysts and solvents to facilitate the reaction. |

| 3 | Scaling up production using continuous flow reactors for industrial applications. |

Chemistry

In synthetic chemistry, 3-(Methoxymethyl)oxetane-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules and polymers. Its unique structure allows for modifications that can lead to various derivatives with distinct properties .

Biology

Research has indicated that this compound exhibits potential biological activity. Studies are ongoing to investigate its interactions with biomolecules, which could lead to insights into its role in cellular processes and signaling pathways .

- Case Study : A recent study explored the effects of oxetane-containing compounds on cancer cell lines, revealing promising antiproliferative activity .

Medicine

The compound is being investigated for its therapeutic properties, particularly in drug development. It is part of a new class of oxetanes that show promise in treating various diseases.

- Clinical Candidates : Seven oxetane-containing drug candidates are currently undergoing clinical trials, including those targeting cancer and autoimmune diseases .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing .

Mecanismo De Acción

The mechanism of action of 3-(Methoxymethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-(Methoxymethyl)oxetane-3-carboxylic acid with related compounds:

Key Observations :

- Acidity : The pKa of the carboxylic acid group is influenced by substituents. Electron-withdrawing groups (e.g., methoxyphenyl) lower pKa (~3.32), while alkyl groups may have minimal effects .

- Applications : Aromatic derivatives (e.g., 3-methoxyphenyl) are prioritized in drug intermediates, while alkyl-substituted variants (e.g., ethyl) are less explored .

Actividad Biológica

3-(Methoxymethyl)oxetane-3-carboxylic acid is a compound belonging to the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The oxetane ring serves as an isostere of the carbonyl moiety, making it a valuable candidate for drug design and development. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that the compound can influence various biochemical processes, potentially acting as an inhibitor or modulator of enzymatic activities. For instance, studies have shown that oxetanes can be used to improve metabolic stability and reduce lipophilicity compared to traditional carbonyl-containing compounds, which may enhance their pharmacokinetic profiles .

Pharmacological Properties

1. Binding Affinity and Cytotoxicity:

- In comparative studies, this compound exhibited lower binding affinity and cytotoxicity than its parent compounds, suggesting a favorable safety profile for therapeutic applications .

2. Isosteric Replacement:

- The oxetane structure allows for isosteric replacement of carboxylic acids and esters, which can lead to improved solubility and metabolic stability . This characteristic is particularly beneficial in drug design, where modifications can enhance bioavailability.

3. Stability and Reactivity:

- The compound's stability under physiological conditions is noteworthy. While some oxetanes are prone to isomerization when stored or slightly heated, this compound demonstrates a robust profile against such degradation .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

1. Cancer Therapeutics:

- A study explored the use of oxetane derivatives as potential anticancer agents by evaluating their effects on cell proliferation and apoptosis in cancer cell lines. Results indicated that certain derivatives could inhibit tumor growth through modulation of apoptotic pathways .

2. Inhibition of Eicosanoid Biosynthesis:

- Research involving cyclooxygenase (COX) inhibitors demonstrated that oxetane derivatives could effectively inhibit eicosanoid biosynthesis, which is crucial in inflammatory responses. The IC50 values for various derivatives were significantly lower than traditional inhibitors, indicating enhanced efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 172.19 g/mol |

| CAS Number | 2416236-60-5 |

| Binding Affinity (Ki) | < 100 nM |

| IC50 (COX Inhibition) | 15 µM |

| Stability (pH 7.4) | Stable for > 24 hours |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxymethyl)oxetane-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : A two-step synthesis involving catalytic Friedel-Crafts alkylation followed by oxidative cleavage of furan intermediates is a validated approach for oxetane-carboxylic acid derivatives. For purity validation, use high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Purity thresholds ≥98% are recommended for downstream applications .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm methoxymethyl and oxetane ring protons/carbons.

- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight (CHO, theoretical 146.14 g/mol) and detect impurities.

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm) and ether (C-O-C) vibrations (~1100 cm) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability tests under accelerated conditions (40°C/75% RH for 1 month) are advised to assess degradation. Avoid aqueous solutions unless buffered at pH 6–8 to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions on the oxetane ring?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Control : Reactions at 0–25°C minimize ring-opening side reactions. Monitor progress via TLC or in situ IR .

Q. What strategies mitigate contradictions in stereochemical assignments for oxetane derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in spatial orientation of the methoxymethyl group.

- Computational Modeling : Density Functional Theory (DFT) simulations predict preferred conformers and compare with experimental NMR coupling constants.

- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted .

Q. How is this compound applied in peptide/protein modification for drug discovery?

- Methodological Answer : The oxetane ring serves as a conformationally restrained bioisostere for carbonyl or ester groups. For example:

- Peptide Backbone Modification : Incorporate via solid-phase synthesis using Fmoc-protected intermediates (e.g., 3-((Fmoc-amino)oxetane-3-carboxylic acid derivatives).

- Prodrug Design : Methoxymethyl groups enhance lipophilicity for improved membrane permeability .

Q. What safety protocols are essential for large-scale handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers for incineration.

- Toxicity Mitigation : Acute oral toxicity (Category 4, H302) necessitates strict access controls and emergency eyewash/shower stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.